molecular formula C17H16F3NO B256982 N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide

N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B256982
M. Wt: 307.31 g/mol
InChI Key: HFPGHVWZMYKUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

TFB has been extensively used in scientific research as a tool to study various biological processes. It is particularly useful in the study of ion channels, which are important targets for drug discovery. TFB has been shown to modulate the activity of several ion channels, including the voltage-gated sodium channels, calcium channels, and potassium channels. It has also been used to study the role of ion channels in pain perception, epilepsy, and other neurological disorders.

Mechanism Of Action

The mechanism of action of TFB involves its interaction with the ion channels. It binds to the channel protein and alters its conformation, leading to changes in the channel's activity. TFB is known to act as a gating modifier, which means it affects the opening and closing of the channel. It can either increase or decrease the channel's activity, depending on the type of channel and the specific site of interaction.

Biochemical And Physiological Effects

TFB has been shown to have significant effects on the biochemical and physiological processes in the body. It can modulate the release of neurotransmitters, such as dopamine and glutamate, and affect the activity of enzymes, such as proteases and kinases. TFB has also been shown to have effects on the cardiovascular system, respiratory system, and immune system. It can alter the heart rate, blood pressure, and breathing rate, and affect the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

TFB has several advantages for lab experiments. It is a potent and selective modulator of ion channels, which makes it a useful tool for studying the role of ion channels in various biological processes. It is also relatively easy to synthesize and has a long shelf life, which makes it convenient for use in experiments. However, TFB also has some limitations. It can be toxic at high concentrations and may have off-target effects on other proteins. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of TFB in scientific research. One area of interest is the development of TFB-based drugs for the treatment of neurological disorders, such as epilepsy and chronic pain. TFB can also be used to study the role of ion channels in cancer, as some ion channels have been shown to play a role in cancer cell proliferation and metastasis. Additionally, TFB can be used in the development of new techniques for drug screening and discovery, as it can be used to identify new ion channel targets for drug development.
Conclusion:
In conclusion, TFB is a synthetic compound that has significant applications in scientific research. It is a potent and selective modulator of ion channels, which makes it a useful tool for studying various biological processes. TFB has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of TFB involves the reaction of 2-isopropylphenylamine with 2-chloro-5-trifluoromethylbenzoic acid in the presence of an appropriate base. The reaction proceeds through an intermediate stage, which is then converted into the final product by the addition of a suitable acid. The yield of TFB can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

properties

Product Name

N-(2-isopropylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO/c1-11(2)12-7-4-6-10-15(12)21-16(22)13-8-3-5-9-14(13)17(18,19)20/h3-11H,1-2H3,(H,21,22)

InChI Key

HFPGHVWZMYKUIQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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